REACTION_CXSMILES
|
[BH4-].[C:2]([O:6][C:7]([N:9]1[CH2:14][CH2:13][C:12](=[N:15][NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:11][CH2:10]1)=[O:8])([CH3:5])([CH3:4])[CH3:3].O>O1CCCC1>[C:2]([O:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([NH:15][NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:11][CH2:10]1)=[O:8])([CH3:5])([CH3:4])[CH3:3]
|
Name
|
solution
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=NNC(=O)OC(C)(C)C
|
Name
|
compound
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to destroy the excess of borohydride
|
Type
|
CUSTOM
|
Details
|
Subsequently the tetrahydrofurane is evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting aqeous solution extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the solvent over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether is evaporated
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NNC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |